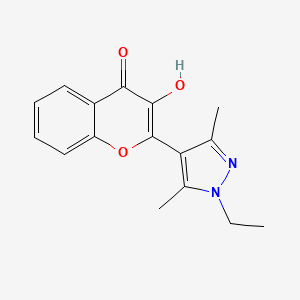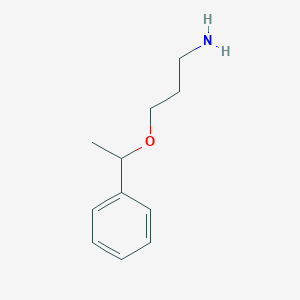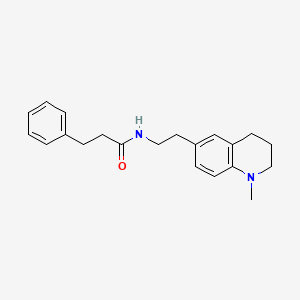
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one” is a derivative of chromen-4-one with a substituted pyrazole ring. Chromen-4-one derivatives are a class of compounds that include flavonoids, which are widely distributed in the plant kingdom and have various biological activities . Pyrazoles are a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities.
Scientific Research Applications
Catalytic Applications
Research on tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, which are structurally related to the compound , has demonstrated the utility of starch solution as a highly efficient homogeneous catalyst. This nontoxic and biodegradable catalyst facilitates simple work-up procedures and short reaction times, showcasing a green chemistry approach to synthesis (Hazeri et al., 2014).
Antimicrobial Activity
A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines highlighted the synthesis of compounds with significant antimicrobial activity. This work illustrates the potential of derivatives of the subject compound for use in antimicrobial applications, with certain derivatives displaying enhanced activity against bacterial and fungal strains (Banoji et al., 2022).
Fluorescence Probes
The same study also indicated that some pyrazolyl-based anilines, especially those bearing electron-donating methoxy groups, exhibited emissions in the redshift region. This suggests their potential use as fluorescence probes for biological imaging, underlining the versatility of chromene and pyrazole derivatives in scientific research (Banoji et al., 2022).
Synthetic Methodologies
An unusual synthesis method for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones has been discovered, leveraging ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate. This approach, involving benzopyran ring opening, represents a novel pathway for creating compounds with potential in various applications, showcasing innovative strategies in synthetic chemistry (Kavitha et al., 2018).
properties
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-4-18-10(3)13(9(2)17-18)16-15(20)14(19)11-7-5-6-8-12(11)21-16/h5-8,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENXHECFUZHOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=C(C(=O)C3=CC=CC=C3O2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)
![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)
![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2417103.png)
